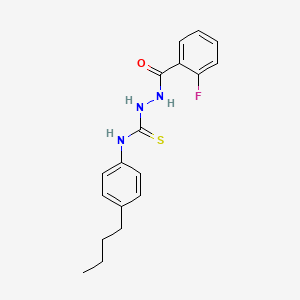
N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide
描述
N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide, also known as BPH-715, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BPH-715 is a hydrazinecarbothioamide derivative that has been studied extensively for its ability to inhibit the activity of a specific enzyme, which may have implications for the treatment of various diseases. In
作用机制
The mechanism of action of N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide involves the inhibition of the enzyme lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression. LSD1 has been shown to play a role in the development and progression of various types of cancer, and its inhibition has been identified as a potential therapeutic strategy. N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide binds to the active site of LSD1, preventing its activity and leading to changes in gene expression that may have anti-cancer effects.
Biochemical and Physiological Effects
N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide has been shown to have a range of biochemical and physiological effects, particularly in cancer cells. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide has also been shown to inhibit the proliferation and migration of cancer cells, and to reduce the expression of genes that are involved in cancer progression. In addition to its anti-cancer effects, N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide has several advantages for lab experiments, including its high potency and selectivity for LSD1, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, there are also some limitations to using N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide. One area of interest is the development of more potent and selective LSD1 inhibitors, which may have even greater therapeutic potential. Another direction is the investigation of N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide in combination with other anti-cancer agents, which may enhance its efficacy and reduce the risk of resistance. Finally, the safety and efficacy of N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide in humans need to be evaluated in clinical trials, which may provide valuable insights into its potential as a therapeutic agent.
科学研究应用
N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. The compound has been shown to inhibit the activity of a specific enzyme, which is known to play a role in the development and progression of various types of cancer. N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide has been tested in vitro and in vivo, and has shown promising results in reducing tumor growth and improving survival rates in animal models. In addition to its anti-cancer properties, N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide has also been investigated for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(4-butylphenyl)-3-[(2-fluorobenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c1-2-3-6-13-9-11-14(12-10-13)20-18(24)22-21-17(23)15-7-4-5-8-16(15)19/h4-5,7-12H,2-3,6H2,1H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMJRICUFORCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butylphenyl)-3-[(2-fluorobenzoyl)amino]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4739974.png)
![N-[4-(aminosulfonyl)phenyl]-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4739989.png)
![3-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenylquinolin-2-ol](/img/structure/B4739996.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B4740004.png)
![3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4740011.png)
![N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B4740022.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4740032.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4740045.png)
![N-(3-chloro-4-fluorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4740050.png)

![3-(2-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide](/img/structure/B4740059.png)
![ethyl [3-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4740064.png)
![2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine](/img/structure/B4740070.png)
